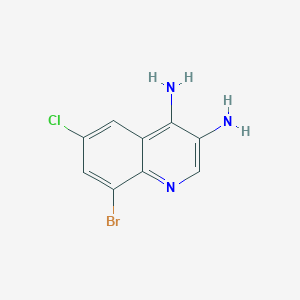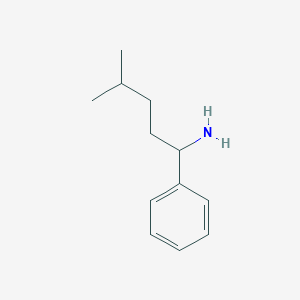
4-Methyl-1-phenylpentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-phenylpentan-1-amine is an organic compound with the molecular formula C12H19N It is a derivative of pentanamine, where a phenyl group and a methyl group are substituted at the first and fourth positions, respectively
準備方法
The synthesis of 4-Methyl-1-phenylpentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpentan-1-one and phenylmagnesium bromide.
Grignard Reaction: The phenylmagnesium bromide reacts with 4-methylpentan-1-one in a Grignard reaction to form the corresponding alcohol.
Reduction: The intermediate alcohol is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
4-Methyl-1-phenylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to form saturated amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.
科学的研究の応用
4-Methyl-1-phenylpentan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 4-Methyl-1-phenylpentan-1-amine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
類似化合物との比較
4-Methyl-1-phenylpentan-1-amine can be compared with other similar compounds, such as:
1-Phenylpentan-1-amine: Lacks the methyl group at the fourth position, resulting in different chemical and biological properties.
4-Methyl-1-phenylbutan-1-amine: Has a shorter carbon chain, which affects its reactivity and applications.
4-Methyl-1-phenylhexan-1-amine: Has a longer carbon chain, leading to variations in its physical and chemical properties.
特性
CAS番号 |
17061-54-0 |
|---|---|
分子式 |
C12H19N |
分子量 |
177.29 g/mol |
IUPAC名 |
4-methyl-1-phenylpentan-1-amine |
InChI |
InChI=1S/C12H19N/c1-10(2)8-9-12(13)11-6-4-3-5-7-11/h3-7,10,12H,8-9,13H2,1-2H3 |
InChIキー |
IEGVLAUQRYYJJV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC(C1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride](/img/structure/B13251951.png)
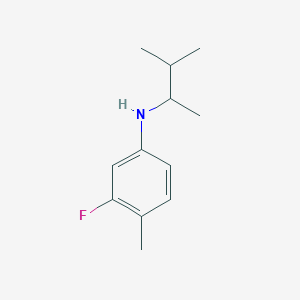
![2-{[(2,3-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13251960.png)
![3-[(Pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B13251973.png)
![(2-Methoxyethyl)[(2-nitrophenyl)methyl]amine](/img/structure/B13251974.png)
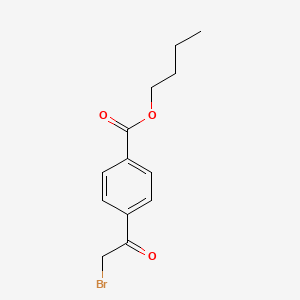
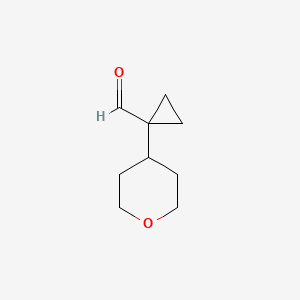
![7-Oxabicyclo[2.2.1]heptane-2-carbothioamide](/img/structure/B13251982.png)
amine](/img/structure/B13251984.png)
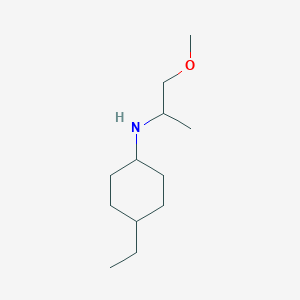
![tert-Butyl 3-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate](/img/structure/B13252010.png)
